B1578031 Beta-defensin107A

Beta-defensin107A

Cat. No.: B1578031
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin107A (DEFB107A) is a member of the beta-defensin family, a class of small cationic peptides known for their antimicrobial and immunomodulatory roles. Encoded by the DEFB107A gene, this defensin is located on chromosome 8p23 as part of a duplicated genomic cluster, with DEFB107B being its paralog in a tail-to-tail orientation . Beta-defensins are characterized by three conserved disulfide bonds stabilizing their β-sheet-rich structures, enabling interactions with microbial membranes and host immune receptors. While DEFB107A's precise biological functions remain less characterized compared to other beta-defensins, its genomic context and structural homology suggest roles in innate immunity and pathogen defense .

Properties

bioactivity

Antibacterial

sequence

AIHRALICKRMEGHCEAECLTFEVKIGGCRAELAPFCCKNRKKH

Origin of Product

United States

Comparison with Similar Compounds

Genomic Organization

Beta-defensin genes are clustered in syntenic chromosomal regions. DEFB107A resides in the centromeric region of the 8p23 duplication, a feature distinguishing it from DEFB107B and other beta-defensins like DEFB1 (Beta-defensin1) and DEFB4 (Beta-defensin2), which are located in distinct clusters . This duplication may contribute to functional redundancy or diversification in immune responses.

Structural Features

Beta-defensins share a conserved scaffold, but sequence variations dictate functional specificity. For example:

  • Beta-defensin3 (DEFB103) : Cysteine substitutions enhance its antimicrobial activity and cytotoxicity .
  • Beta-defensin2 (DEFB4) : Structural studies reveal its capacity to bind TLR4 and activate CD8+ T cell immunity .

Table 1: Genomic and Structural Comparison

Beta-Defensin Gene Location Structural Features Key References
DEFB107A 8p23 (centromeric) Predicted three disulfide bonds, β-sheet core
DEFB107B 8p23 (telomeric) Duplicated paralog of DEFB107A
DEFB4 (BD2) 8p23 TLR4-binding motif, broad antimicrobial range
DEFB103 (BD3) 8p23 Enhanced cytotoxicity via cysteine residues

Functional Roles and Mechanisms

Antimicrobial Activity

Beta-defensins disrupt microbial membranes via electrostatic interactions. While DEFB107A’s antimicrobial spectrum is uncharacterized, related defensins exhibit distinct profiles:

  • Beta-defensin2: Effective against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Beta-defensin3 : Potent activity against Candida albicans due to stabilized disulfide bonds .

DEFB107A’s activity is likely context-dependent, influenced by tissue-specific expression and local ionic conditions .

Immune Modulation

Beta-defensins bridge innate and adaptive immunity by recruiting dendritic cells (DCs) and T cells via CCR4. For example:

  • Beta-defensin2/3 : Chemotactic for CCR6+ immature DCs and memory T cells, enhancing antigen presentation .
  • Beta-defensin1 (hBD1) : Weak chemotactic activity, suggesting functional divergence within the family .

DEFB107A’s role in chemotaxis remains unexplored but may parallel other beta-defensins given shared structural motifs .

Table 2: Functional Comparison

Beta-Defensin Antimicrobial Targets Chemotactic Activity Immune Modulation Mechanism Key References
DEFB107A Not yet characterized Unknown Inferred CCR6 interaction
DEFB4 (BD2) P. aeruginosa, S. aureus CCR6-mediated TLR4-dependent CD8+ T cell activation
DEFB103 (BD3) C. albicans, viruses CCR6-mediated Enhanced cytotoxicity
hBD1 Gram-negative bacteria Weak CCR6 interaction Limited immune recruitment

Expression Patterns and Clinical Relevance

Tissue-Specific Expression

Beta-defensins exhibit varied expression profiles:

  • DEFB4 : Highly expressed in epithelial tissues (e.g., skin, lungs) during infection .
  • DEFB103 : Upregulated in oral mucosa and inflamed tissues .
  • DEFB107A : Predominantly expressed in reproductive tissues, suggesting a role in mucosal immunity .

Disease Associations

  • Beta-defensin2: Correlated with severity in P. aeruginosa keratitis .
  • Beta-defensin3 : Linked to psoriasis and HIV resistance .
  • DEFB107A: No direct disease associations reported, though its genomic duplication may imply evolutionary pressure for pathogen defense .

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